Studies have explored the potential of (R)-(+)-1-(1-Naphthyl)ethylamine as a ligand for transition metals. Ligands are molecules that bind to central metal atoms in coordination complexes, influencing their properties and potential applications. Research suggests that (R)-(+)-1-(1-Naphthyl)ethylamine forms stable complexes with certain transition metals, like iron (Fe) and copper (Cu) []. These complexes may exhibit interesting catalytic or biological activities, warranting further investigation.
Limited research suggests potential applications of (R)-(+)-1-(1-Naphthyl)ethylamine in the development of functional materials. Functional materials possess specific properties tailored for specific applications, like electronic devices or sensors. Studies indicate that (R)-(+)-1-(1-Naphthyl)ethylamine can be incorporated into certain polymers, potentially influencing their electrical conductivity, thermal stability, or self-assembly properties []. However, further research is needed to fully understand and optimize its potential in materials science.
(R)-(+)-1-(1-Naphthyl)ethylamine is a chiral amine with the molecular formula and a molecular weight of 171.24 g/mol. It is recognized for its role as a chiral building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This compound is characterized by its colorless to light yellow liquid form and is soluble in organic solvents such as chloroform and ethanol, but insoluble in water .
The mechanism of action of (R)-(+)-1-(1-Naphthyl)ethylamine revolves around its ability to differentiate between enantiomers of an acid during salt formation. The bulky naphthyl group and the basic amine functionality interact differently with each enantiomer of the acid due to their mirror-image nature. This difference in interaction leads to the formation of diastereomeric salts with distinct physical properties, enabling their separation [].
The biological activity of (R)-(+)-1-(1-Naphthyl)ethylamine has been explored in various contexts. It is noted for its potential role in modulating biological systems due to its chiral nature, which can influence the pharmacodynamics and pharmacokinetics of drugs. The compound has been studied for its interactions with biological targets, although specific biological effects are often context-dependent and require further investigation to elucidate its full pharmacological profile .
The synthesis of (R)-(+)-1-(1-Naphthyl)ethylamine can be achieved through asymmetric catalytic reduction methods. One notable approach involves the reduction of 1-(1-naphthyl)ethanone oxime using ammonium formate in the presence of a ruthenium-based catalyst. The reaction conditions are optimized to yield high enantiomeric purity for the (R)-(+)-isomer .
Typical Reaction Scheme:
(R)-(+)-1-(1-Naphthyl)ethylamine finds extensive applications in chiral synthesis, particularly in the pharmaceutical industry where it serves as an intermediate for various drugs. Its utility extends to:
Interaction studies involving (R)-(+)-1-(1-Naphthyl)ethylamine focus on its ability to interact with different biological targets due to its chiral nature. These studies are crucial for understanding how variations in stereochemistry can affect binding affinities and biological activities. While specific interaction data may be limited, the compound's role as a chiral ligand suggests potential applications in drug design and discovery .
(R)-(+)-1-(1-Naphthyl)ethylamine can be compared with several similar compounds based on structural and functional characteristics:
Compound Name | Structure Type | Unique Features |
---|---|---|
(S)-(-)-1-(1-Naphthyl)ethylamine | Chiral amine | Enantiomeric counterpart with potentially different biological activity |
2-Amino-2-(naphthalen-1-yl)ethanol | Amino alcohol | Contains hydroxyl group; used in different synthetic pathways |
1-(2-Naphthyl)ethylamine | Chiral amine | Variation in naphthalene substitution; different properties |
3-Amino-2-naphthoic acid | Amino acid | Incorporates carboxylic acid functionality; used in peptide synthesis |
The uniqueness of (R)-(+)-1-(1-Naphthyl)ethylamine lies in its specific stereochemistry and its versatile applications as a chiral building block, which distinguishes it from other similar compounds that may not exhibit the same level of utility or biological relevance .
(R)-(+)-1-(1-Naphthyl)ethylamine is an organic compound with the molecular formula C₁₂H₁₃N and a molecular weight of 171.24 g/mol [1]. The compound belongs to the class of primary aromatic amines and is characterized by a naphthyl group attached to an ethylamine moiety [2]. The molecular structure consists of a naphthalene ring system connected to a chiral carbon center bearing both an amino group and a methyl group [3].
The International Union of Pure and Applied Chemistry name for this compound is (1R)-1-naphthalen-1-ylethanamine, which precisely describes its structural configuration [4]. The compound's simplified molecular-input line-entry system representation is CC@@Hc1cccc2ccccc12, indicating the specific stereochemical arrangement around the chiral center [3]. The Chemical Abstracts Service registry number is 3886-70-2, providing a unique identifier for this specific enantiomer [1].
The molecular structure features a fused benzene ring system (naphthalene) at position 1, with the ethylamine substituent creating a chiral center at the carbon adjacent to the naphthalene ring [4]. This structural arrangement is fundamental to the compound's unique properties and applications in asymmetric synthesis [7].
The compound possesses one defined stereocenter, specifically at the carbon atom bearing the amino group [4]. The absolute configuration is designated as (R) according to the Cahn-Ingold-Prelog priority rules, indicating the spatial arrangement of substituents around the chiral center [2]. This stereochemical designation is confirmed by crystallographic studies and chiroptical measurements [21].
The chiral center is located at position C1 relative to the naphthalene ring system, and the absolute configuration has been verified through X-ray crystallographic analysis with refined Flack parameters confirming the (R) stereochemistry [21]. The stereochemical integrity of the compound is maintained under normal storage and handling conditions, with enantiomeric excess values typically exceeding 98% in commercial preparations [3].
The three-dimensional molecular conformation shows the naphthyl group adopting various rotational conformations around the C-C bond connecting the aromatic system to the chiral center [21]. Density functional theory calculations have revealed that the preferred conformations involve specific torsion angles that optimize intermolecular interactions while minimizing steric hindrance [22].
(R)-(+)-1-(1-Naphthyl)ethylamine exists as a liquid under standard ambient conditions [9]. The compound typically appears as a colorless to light yellow or brown transparent liquid [9] [25]. The material exhibits hygroscopic properties, meaning it readily absorbs moisture from the surrounding atmosphere [29]. The liquid nature of the compound at room temperature is consistent with its molecular weight and intermolecular forces.
The compound displays thermal sensitivity and requires careful handling to maintain its integrity [29]. Storage under inert atmosphere conditions is recommended to prevent oxidation and degradation [25]. The appearance may darken upon prolonged storage or exposure to air, indicating potential chemical changes [12].
The melting point of (R)-(+)-1-(1-Naphthyl)ethylamine has been reported as 135-136 degrees Celsius [9]. This relatively high melting point for an amine compound reflects the presence of the aromatic naphthalene system, which contributes to stronger intermolecular interactions through π-π stacking and van der Waals forces.
The boiling point occurs at 152-153 degrees Celsius under reduced pressure conditions of 11 millimeters of mercury [9] [11]. At standard atmospheric pressure, the boiling point would be significantly higher, consistent with the compound's molecular weight and aromatic character [10]. The reduced pressure boiling point is particularly relevant for purification processes, as distillation under vacuum prevents thermal decomposition.
The density of (R)-(+)-1-(1-Naphthyl)ethylamine at 20 degrees Celsius is 1.067 grams per milliliter [9]. This density value is higher than that of simple aliphatic amines due to the presence of the dense aromatic naphthalene ring system [11]. The specific gravity has been reported as 1.07, which correlates well with the density measurements [9].
The refractive index at 20 degrees Celsius and sodium D-line wavelength (n²⁰/D) is 1.623 [9] [11]. This relatively high refractive index is characteristic of aromatic compounds and reflects the compound's ability to interact strongly with light due to the extended π-electron system of the naphthalene ring [13]. The refractive index range has been reported as 1.6215-1.6245, indicating consistent optical properties across different preparations [12].
The optical rotation of (R)-(+)-1-(1-Naphthyl)ethylamine is a critical property that confirms its chiral nature and enantiomeric purity [3]. The specific rotation [α]²⁰/D ranges from +55 to +82 degrees when measured at a concentration of 2 grams per 100 milliliters in ethanol [9] [12]. Some sources report the optical rotation as +80 to +82 degrees neat, indicating slight variations depending on measurement conditions [12].
The positive optical rotation confirms the (R) absolute configuration and distinguishes this enantiomer from its (S) counterpart, which exhibits negative optical rotation [23]. The magnitude of the optical rotation is substantial, reflecting the significant chiroptical activity imparted by the naphthalene chromophore in combination with the chiral center [24].
Circular dichroism spectroscopy studies have revealed distinctive Cotton effects near the naphthalene absorption bands, providing additional confirmation of the compound's chiroptical properties [22] [24]. The anisotropy factor (g-factor) values demonstrate significant circular dichroism activity, with magnitudes on the order of 10⁻⁴, indicating strong chiroptical response [22].
The primary amine functional group in (R)-(+)-1-(1-Naphthyl)ethylamine exhibits typical nucleophilic reactivity patterns characteristic of aromatic amines . The compound readily undergoes nucleophilic substitution reactions with various electrophiles, including acyl chlorides to form amides, isocyanates to produce ureas, and alkyl halides for N-alkylation reactions .
Oxidation reactions of the amine group can proceed through multiple pathways, potentially forming imines or nitriles depending on the oxidizing agent and reaction conditions employed . Common oxidizing agents such as potassium permanganate and chromium trioxide have been used to effect these transformations . The naphthalene ring system may also participate in electrophilic aromatic substitution reactions under appropriate conditions.
The compound serves as an effective chiral auxiliary in asymmetric synthesis applications, where its stereochemical influence directs the formation of enantiomerically enriched products [7] [8]. The combination of the basic amine functionality with the rigid naphthalene framework provides both reactivity and stereochemical control in synthetic applications [19].
(R)-(+)-1-(1-Naphthyl)ethylamine exhibits good stability under normal storage and handling conditions when properly protected from air and moisture [9] [28]. The compound is classified as air-sensitive, requiring storage under inert atmosphere to prevent oxidative degradation [25] [28]. Recommended storage temperature is 2-8 degrees Celsius in tightly sealed containers [28].
The material shows thermal stability up to its boiling point but may undergo decomposition at elevated temperatures, particularly in the presence of oxygen [28]. Heat sensitivity necessitates careful temperature control during synthetic manipulations and purification procedures [29]. The compound is stable in the solid state when crystallized as various salt forms, such as hydrochlorides or sulfates [7].
Photostability studies indicate that the compound may be sensitive to prolonged light exposure, which can lead to color changes and potential decomposition [12]. Protection from light during storage and handling is therefore recommended to maintain chemical integrity [25].
The acid-base properties of (R)-(+)-1-(1-Naphthyl)ethylamine are dominated by the primary amine functional group, which acts as a Brønsted base [17]. The predicted pKa value is 9.26 ± 0.40, indicating moderate basicity typical of aromatic amines [17] [19]. This basicity is somewhat reduced compared to aliphatic amines due to the electron-withdrawing effect of the aromatic naphthalene system.
The compound readily forms stable salts with various acids, including hydrochloric acid to produce the hydrochloride salt and sulfuric acid to form sulfate salts [7]. These salt formations are often utilized for purification purposes and to improve handling characteristics [16]. The hydrochloride salt, for example, crystallizes readily from aqueous solutions and exhibits enhanced stability compared to the free base [7].
Protonation of the amine nitrogen occurs readily in acidic media, and studies using deuterium exchange have demonstrated that the compound can undergo hydrogen-deuterium exchange at the amine site when exposed to deuterium gas in the presence of platinum catalysts [18] [20]. This reactivity pattern is consistent with the basic nature of the amine functionality and its ability to coordinate with metal surfaces [18].
Property | Value | Reference |
---|---|---|
Molecular Weight | 171.24 g/mol | [1] |
Melting Point | 135-136 °C | [9] |
Boiling Point (at 11 mmHg) | 152-153 °C | [9] |
Density (at 20°C) | 1.067 g/mL | [9] |
Refractive Index (n²⁰/D) | 1.623 | [9] |
Flash Point | >110 °C (>230 °F) | [11] |
Specific Gravity | 1.07 | [9] |
Optical Rotation [α]²⁰/D | +55° to +82° (c = 2 in ethanol) | [9] |
Physical State | Liquid | [9] |
Color | Colorless to light yellow/brown | [9] |
Odor | Amine-like | [11] |
Property | Value/Description | Reference |
---|---|---|
Molecular Formula | C₁₂H₁₃N | [1] |
Predicted pKa | 9.26 ± 0.40 | [17] |
Basicity Character | Basic amine | [17] |
Stability | Stable under normal conditions | [9] |
Air Sensitivity | Air sensitive | [25] |
Solubility in Water | Soluble (<10 g/L) | [25] |
Solubility in Organic Solvents | Soluble in chloroform, ethanol, methanol | [7] |
Incompatible Substances | Acids, oxidizing agents, acid anhydrides, chloroformates, acid chlorides | [9] |
Corrosive;Acute Toxic;Irritant;Environmental Hazard